molecular formula C17H11F3N2O2 B2661877 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid CAS No. 955963-65-2

3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid

Cat. No.: B2661877
CAS No.: 955963-65-2
M. Wt: 332.282
InChI Key: DNZWHNULRGEYBG-UHFFFAOYSA-N
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Description

3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient production of the compound with high purity and yield. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, leading to its observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)pyrazole
  • 4-(trifluoromethyl)benzoic acid
  • 3-(5-nitropyridin-2-yl)benzoic acid

Uniqueness

3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid is unique due to the presence of both the pyrazole and benzoic acid moieties, which confer distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2/c18-17(19,20)14-5-1-3-11(7-14)13-9-21-22(10-13)15-6-2-4-12(8-15)16(23)24/h1-10H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZWHNULRGEYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN(N=C2)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326653
Record name 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665895
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

955963-65-2
Record name 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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